Cyp1B1-IN-4 -

Cyp1B1-IN-4

Catalog Number: EVT-15275599
CAS Number:
Molecular Formula: C18H14N2O2S
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to CYP1B1 as a Therapeutic Target

CYP1B1 in Disease Pathogenesis

Role in Tumorigenesis and Chemoresistance Mechanisms

CYP1B1 is overexpressed in diverse malignancies—including breast, prostate, ovarian, and renal carcinomas—where it contributes to tumor initiation, progression, and therapeutic resistance. Key oncogenic mechanisms include:

  • Carcinogen Activation: Metabolic conversion of procarcinogens (e.g., benzo[a]pyrene) into DNA-adduct-forming intermediates, initiating mutagenesis [3].
  • Estrogen Metabolism: Generation of carcinogenic 4-hydroxyestradiol (4-OHE2), which undergoes redox cycling to produce DNA-damaging reactive oxygen species (ROS) and quinones [1] [5].
  • Chemotherapy Resistance: Metabolism of taxanes (docetaxel, paclitaxel) and anthracyclines into inactive derivatives, reducing intracellular drug accumulation [5] [6].
  • Pro-Metastatic Signaling: Induction of epithelial-mesenchymal transition (EMT) via Sp1-mediated upregulation of ZEB2, SNAI1, and TWIST1 transcription factors, enhancing cell invasion and migration [6].

Table 1: CYP1B1-Driven Pathways in Cancer

PathwayKey EffectorsOncogenic Consequence
Carcinogen ActivationBenzo[a]pyrene → DNA adductsGenomic instability, mutation accumulation
Estrogen Metabolism17β-estradiol → 4-OHE2 → semiquinonesROS generation, DNA damage
ChemoresistanceDocetaxel hydroxylationReduced drug efficacy, tumor survival
EMT ActivationSp1, ZEB2, β-cateninEnhanced metastasis, invasion

In clear cell renal cell carcinoma (ccRCC), CYP1B1 stabilizes hypoxia-inducible factor 2α (HIF2α) by facilitating USP5-mediated deubiquitination, driving angiogenesis and resistance to sunitinib, a VEGF-targeted therapy [8].

Involvement in Metabolic Dysregulation and Cardiovascular Pathologies

CYP1B1 intersects with metabolic and cardiovascular homeostasis through:

  • Adipogenesis: Upregulation during early adipocyte differentiation parallel to PPARγ, promoting lipid accumulation and obesity in high-fat diet models [5] [6].
  • Hypertension: Metabolism of arachidonic acid to vasoconstrictive midchain hydroxyeicosatetraenoic acids (HETEs), contributing to endothelial dysfunction [1].
  • Cardio-Oncology: Chemotherapy agents (e.g., doxorubicin) induce CYP1B1 in cardiovascular tissues, exacerbating ROS generation and cardiotoxicity. Preclinical studies confirm that CYP1B1 inhibition protects against cardiac damage without compromising chemotherapeutic efficacy [1] [10].

Table 2: CYP1B1 in Metabolic and Cardiovascular Diseases

Disease ContextCYP1B1 SubstratePathogenic Metabolite/Pathway
ObesityRetinoids, fatty acidsPPARγ activation, adipocyte proliferation
HypertensionArachidonic acid12- and 19-HETE synthesis, vasoconstriction
Chemotherapy-Induced CardiotoxicityDoxorubicin derivativesROS generation, cardiomyocyte apoptosis

Implications in Ocular Disorders and Developmental Anomalies

Over 150 CYP1B1 mutations are linked to primary congenital glaucoma (PCG), an autosomal recessive disorder causing trabecular meshwork dysgenesis and elevated intraocular pressure. Pathogenic mechanisms include:

  • Defective Retinoid Metabolism: Impaired retinol-to-retinal conversion disrupts ocular anterior segment development [4] [9].
  • Oxidative Stress: CYP1B1 deficiency elevates lipid peroxidation and ROS in trabecular meshwork and retinal endothelial cells, compromising tissue integrity [4] [7].
  • Altered Iron Homeostasis: Dysregulation of the hepcidin-ferroportin axis in retinal endothelial cells increases intracellular iron, fueling hydroxyl radical generation via Fenton reactions [4].

Structural analyses reveal that pathogenic mutations (e.g., p.Gly61Glu, p.Arg390His) cluster near conserved heme-binding domains, disrupting enzyme function. Intrinsically disordered regions (IDRs) in CYP1B1 may buffer mutation impact, explaining variable phenotypic expressivity in PCG [9].

Rationale for Selective CYP1B1 Inhibition

Limitations of Broad-Spectrum Cytochrome P450 Inhibitors

Conventional pan-CYP inhibitors (e.g., ketoconazole) suffer from critical drawbacks:

  • Drug-Drug Interactions (DDIs): Non-selective inhibition of hepatic CYP3A4, CYP2D6, or CYP2C9 disrupts metabolism of co-administered drugs, risking toxicity or therapeutic failure [1] [3].
  • Physiological Interference: Broad suppression of steroidogenesis or vitamin D metabolism causes endocrine dysfunction [3].
  • Lack of Tumor Selectivity: Failure to exploit CYP1B1’s cancer-specific overexpression diminishes therapeutic index [5].

Overexpression of CYP1B1 in Neoplastic vs. Normal Tissues

CYP1B1 is undetectable in most healthy tissues but overexpressed in >80% of human cancers, making it a tumor-selective biomarker. Key evidence includes:

  • Immunohistochemical Profiling: Strong CYP1B1 protein expression in 122/127 tumor samples (brain, breast, colon) versus adjacent normal tissues [5] [8].
  • Transcriptomic Signatures: RNA-seq of sunitinib-resistant ccRCC tumors shows 8.7-fold higher CYP1B1 expression than treatment-naïve counterparts [8].
  • Epigenetic Dysregulation: Hypomethylation of the CYP1B1 promoter in gastric/colorectal cancer drives constitutive expression [10].

This differential expression provides a biochemical basis for targeted inhibitors to achieve preferential activity in diseased tissues, sparing systemic CYP functions.

Table 3: Tissue Distribution of CYP1B1 Expression

Tissue TypeCYP1B1 Expression LevelFunctional Consequence
Normal LiverUndetectableMinimal baseline metabolism
Breast TumorHigh (≥90% of samples)4-OHE2 generation, EMT promotion
Retinal EndotheliumModerate (constitutive)Iron homeostasis, redox balance
Cardiac TissueLow (induced by chemo)ROS-mediated cardiotoxicity

Properties

Product Name

Cyp1B1-IN-4

IUPAC Name

4-[2-(2,4-dimethoxyphenyl)-1,3-thiazol-4-yl]benzonitrile

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C18H14N2O2S/c1-21-14-7-8-15(17(9-14)22-2)18-20-16(11-23-18)13-5-3-12(10-19)4-6-13/h3-9,11H,1-2H3

InChI Key

SCCIDJLIDOUTOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C#N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.